molecular formula C6H8ClNO2S B8615097 2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) CAS No. 100047-60-7

2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1)

Cat. No.: B8615097
CAS No.: 100047-60-7
M. Wt: 193.65 g/mol
InChI Key: AMSGJCGEZYKBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) is a heterocyclic compound containing a thiophene ring substituted with a methyl group, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, an amino group, and a carboxylic acid group on the thiophene ring makes it a versatile compound for various applications.

Properties

CAS No.

100047-60-7

Molecular Formula

C6H8ClNO2S

Molecular Weight

193.65 g/mol

IUPAC Name

4-amino-5-methylthiophene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7NO2S.ClH/c1-3-4(7)2-5(10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H

InChI Key

AMSGJCGEZYKBOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)N.Cl

Origin of Product

United States

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